molecular formula C7H15NO2 B3118938 3-(Isopropyl(methyl)amino)propanoic acid CAS No. 244190-31-6

3-(Isopropyl(methyl)amino)propanoic acid

Cat. No.: B3118938
CAS No.: 244190-31-6
M. Wt: 145.2 g/mol
InChI Key: ZOGOTIIKBRFGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isopropyl(methyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids It features a propanoic acid backbone with an isopropyl(methyl)amino group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropyl(methyl)amino)propanoic acid can be achieved through several methods. One common approach involves the alkylation of methylamine with isopropyl bromide to form isopropyl(methyl)amine. This intermediate is then reacted with acrylonitrile to yield 3-(isopropyl(methyl)amino)propionitrile, which is subsequently hydrolyzed to produce this compound.

Reaction Steps:

    Addition to Acrylonitrile:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropyl(methyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

3-(Isopropyl(methyl)amino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a model compound for amino acid research.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 3-(Isopropyl(methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isopropylamino)propanoic acid
  • 3-(Methylamino)propanoic acid
  • 3-(Ethyl(methyl)amino)propanoic acid

Comparison

3-(Isopropyl(methyl)amino)propanoic acid is unique due to the presence of both isopropyl and methyl groups on the amino moiety. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the steric hindrance and electronic effects of the isopropyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-[methyl(propan-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2)8(3)5-4-7(9)10/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGOTIIKBRFGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Isopropyl(methyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Isopropyl(methyl)amino)propanoic acid
Reactant of Route 3
3-(Isopropyl(methyl)amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(Isopropyl(methyl)amino)propanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Isopropyl(methyl)amino)propanoic acid
Reactant of Route 6
3-(Isopropyl(methyl)amino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.